2,4-Dichloro-6-(dichloromethyl)pyridine

Description

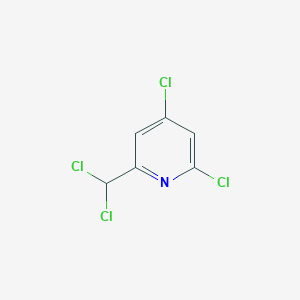

2,4-Dichloro-6-(dichloromethyl)pyridine (C₆H₃Cl₄N) is a polychlorinated pyridine derivative characterized by chlorine substituents at positions 2 and 4 of the pyridine ring and a dichloromethyl (-CHCl₂) group at position 4. Its molecular structure (SMILES: ClC1=NC(=C(C=C1Cl)Cl)C(Cl)Cl) confers high electrophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . The dichloromethyl group enhances reactivity in nucleophilic substitution reactions, while the chlorinated pyridine ring stabilizes intermediates in catalytic processes.

Properties

Molecular Formula |

C6H3Cl4N |

|---|---|

Molecular Weight |

230.9 g/mol |

IUPAC Name |

2,4-dichloro-6-(dichloromethyl)pyridine |

InChI |

InChI=1S/C6H3Cl4N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H |

InChI Key |

WLYCJPRYWRTAQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Chlorination Degree : The trichloromethyl (-CCl₃) group in 2,4-dichloro-6-(trichloromethyl)pyridine increases molecular weight (C₆H₂Cl₅N vs. C₆H₃Cl₄N) and enhances thermal stability, evidenced by its higher melting point (160–165°C) .

- Bioactivity : Penclomedine’s methoxy groups reduce electrophilicity compared to chlorinated analogs, but its trichloromethyl moiety enables radical-mediated DNA alkylation, contributing to anticancer activity .

- Amide Functionality : 2,6-Dichloro-4-amidopyridines exhibit higher melting points (268–287°C) due to hydrogen bonding from the amide group, enhancing solubility in polar solvents .

Key Observations:

- Chlorination Efficiency : The trichloromethyl derivative requires harsher conditions (160°C, Cl₂ gas) compared to the dichloromethyl analog, reflecting the energy barrier for additional chlorine incorporation .

- Nucleophilic Substitution: Pyrimidine analogs (e.g., 2-chloro-4-(3-nitrophenoxy)pyrimidine) exhibit higher yields (67–81%) due to the electron-deficient pyrimidine ring facilitating SNAr reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-6-(dichloromethyl)pyridine, and how do reaction parameters influence product distribution?

- Methodological Answer : The compound is synthesized via chlorination of precursors like 2,4-dichloro-6-(trichloromethyl)pyridine under controlled conditions. Key parameters include temperature (160–220°C), chlorine gas flow rate (0.3–5.0 moles/hour), and Lewis acid catalysts (e.g., FeCl₃). Product distribution (e.g., pentachloropyridine vs. trichloro derivatives) depends on reaction duration and catalyst loading. Vapor phase chromatography is recommended for analysis .

Q. How can structural analogs of this compound be selected for comparative studies in herbicide development?

- Methodological Answer : Prioritize analogs with substitutions at the pyridine ring’s 2-, 4-, and 6-positions (e.g., trifluoromethyl or methoxy groups). For example, 2,4-dichloro-6-(trifluoromethyl)pyridine (similarity index: 0.81) and 2-chloro-4-methyl-6-(trifluoromethyl)pyridine (similarity index: 0.81) are candidates. Evaluate analogs using computational tools (e.g., molecular docking) to predict binding affinity to target enzymes .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring. GC-MS or HPLC coupled with UV detection is suitable for purity assessment. For halogenated derivatives, X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups like C-Cl bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in polychlorinated pyridine synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) at 5–10 mole% to enhance chlorination efficiency.

- Pressure Effects : Superatmospheric pressures (15–220 psig) increase reaction rates but require cost-benefit analysis for scale-up.

- Temperature Gradients : Stepwise heating (e.g., 160°C → 220°C) minimizes side reactions.

Example: FeCl₃ at 200°C produces 76% 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine after 8 hours .

Q. What strategies mitigate regioselectivity challenges during substitution reactions involving this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to bias electrophilic substitution.

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the 6-position.

Example: 2,4-dichloro-6-(pyridin-2-yl)pyrimidine reacts with methylamine to yield 70% regioselective product at the 4-position .

Q. How do computational models predict reactivity and interaction sites for halogenated pyridines?

- Methodological Answer :

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate binding to biological targets (e.g., herbicide-resistant enzymes).

Example: GPR39 agonist studies used mutagenesis and Zn²⁺ co-factor simulations to validate binding hypotheses .

Q. What protocols resolve contradictions in catalytic activity data across studies?

- Methodological Answer :

- Controlled Replication : Standardize catalyst sources (e.g., anhydrous FeCl₃ vs. hydrated forms).

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation.

Example: Discrepancies in FeCl₃ activity were resolved by excluding moisture, which deactivates the catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.